molecular formula C9H10O4 B589632 Ethyl 3,4-Dihydroxybenzoate-13C3 CAS No. 1330195-40-8

Ethyl 3,4-Dihydroxybenzoate-13C3

Cat. No. B589632
CAS RN: 1330195-40-8
M. Wt: 185.152
InChI Key: KBPUBCVJHFXPOC-SKBHVPMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dihydroxybenzoate, also known as Ethyl protocatechuate, is an ethyl ester resulting from the formal condensation of the carboxy group of 3,4-dihydroxybenzoic acid with ethanol . It is the anti-oxidative component of peanut seed testa . It has a role as an EC 1.14.11.2 (procollagen- proline dioxygenase) inhibitor, an antibacterial agent, an antioxidant, an apoptosis inducer, and a plant metabolite .


Molecular Structure Analysis

The molecular formula of Ethyl 3,4-Dihydroxybenzoate is C9H10O4 . Its IUPAC name is ethyl 3,4-dihydroxybenzoate . The InChI and Canonical SMILES representations provide a detailed view of its molecular structure .

Scientific Research Applications

Photodegradation of Parabens

Ethyl 3,4-Dihydroxybenzoate, a derivative of parabens, plays a role in the study of the photodegradation of hazardous water contaminants. The degradation efficiency of various parabens, including Ethyl 3,4-Dihydroxybenzoate, under UV light was examined. It was found that UV light, in the presence and absence of hydrogen peroxide, could degrade these compounds effectively, with hydroxylation being a major pathway. This research highlights the potential environmental impact and degradation pathways of parabens in water sources (Gmurek et al., 2015).

Synthesis and Technology

The compound has been synthesized from 4-methylcatechol through a series of reactions, showcasing its practical synthesis and potential for industrial applications. The optimized conditions for its synthesis were studied, indicating a high yield and cost-effective production, which could benefit its use in various scientific and industrial fields (H. Kun-lin, 2013).

Inhibitor in Cellular Processes

Ethyl 3,4-Dihydroxybenzoate has been identified as a competitive inhibitor of prolyl 4-hydroxylases, enzymes involved in collagen maturation and oxygen sensing. It functions by chelating enzyme-bound iron, leading to effective iron deficiency in cells, which could have implications in studying cellular iron metabolism and related diseases (Jian Wang et al., 2002).

Environmental Behavior and Photocatalytic Profile

The environmental behavior of Ethyl 3,4-Dihydroxybenzoate and its photocatalytic degradation were studied, revealing its transformation products and pathways under environmental conditions. This research helps in understanding the fate of such compounds in nature and their potential impacts on ecosystems (A. J. Li et al., 2017).

Anticancer Activity

Novel hydrazide-hydrazones derived from Ethyl 3,4-Dihydroxybenzoate have been synthesized and shown to exhibit anticancer activity. These compounds were evaluated for their cytotoxic effects on liver cancer cell lines, providing a basis for further research into the therapeutic potential of Ethyl 3,4-Dihydroxybenzoate derivatives in cancer treatment (M. Han et al., 2020).

Mechanism of Action

Ethyl 3,4-Dihydroxybenzoate (EDHB) has been found to have a dual function of induction of osteogenic differentiation and inhibition of osteoclast differentiation . It also retards drug efflux and potentiates antibiotic activity .

Safety and Hazards

Ethyl 3,4-Dihydroxybenzoate may cause skin irritation and serious eye damage . It may also cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Ethyl 3,4-Dihydroxybenzoate-13C3 can be achieved through a multi-step reaction pathway that involves the use of various starting materials and reagents.", "Starting Materials": [ "3,4-Dihydroxybenzoic acid-13C3", "Ethanol", "Sulfuric acid", "Sodium hydroxide", "Sodium bicarbonate", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-Dihydroxybenzoic acid-13C3 in ethanol and add a catalytic amount of sulfuric acid. Heat the mixture under reflux for several hours until the acid has dissolved completely.", "Step 2: Cool the reaction mixture and add a solution of sodium hydroxide in water to neutralize the excess acid. The resulting mixture will be a salt of the 3,4-Dihydroxybenzoic acid-13C3.", "Step 3: Extract the salt with diethyl ether and wash the organic layer with water. Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to obtain the ethyl ester of 3,4-Dihydroxybenzoic acid-13C3.", "Step 4: Dissolve the ethyl ester in a solution of sodium bicarbonate in water and stir for several hours. The resulting mixture will undergo hydrolysis to form Ethyl 3,4-Dihydroxybenzoate-13C3.", "Step 5: Extract the product with diethyl ether, wash with water, dry over anhydrous sodium sulfate and evaporate the solvent to obtain the final product, Ethyl 3,4-Dihydroxybenzoate-13C3." ] }

CAS RN

1330195-40-8

Product Name

Ethyl 3,4-Dihydroxybenzoate-13C3

Molecular Formula

C9H10O4

Molecular Weight

185.152

IUPAC Name

ethyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1

InChI Key

KBPUBCVJHFXPOC-SKBHVPMCSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)O)O

synonyms

3,4-Dihydroxybenzoic Acid Ethyl Ester-13C3;  Protocatechuic Acid Ethyl Ester-13C3;  Ethyl Protocatechuate-13C3;  NSC 619681-13C3;  NSC 86130-13C3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.